

An In-Depth Technical Guide to the Chemical Properties of Reactive Blue 19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive Blue 19

Cat. No.: B15546370

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Introduction

Reactive Blue 19, also known by its Colour Index name C.I. **Reactive Blue 19**, is a sulfonated anthraquinone mono-reactive dye.[1] It is widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose, prized for its brilliant blue hue and high fixation efficiency through the formation of covalent bonds with the fiber.[2][3] Beyond its industrial applications, **Reactive Blue 19** has garnered significant attention in scientific research. Its chemical structure and reactivity make it a valuable tool in various biochemical and environmental studies, including investigations into enzyme inhibition and advanced oxidation processes for wastewater treatment. This guide provides a comprehensive overview of the chemical properties of **Reactive Blue 19**, complete with quantitative data, detailed experimental protocols, and visual diagrams to support researchers in their work.

Core Chemical and Physical Properties

Reactive Blue 19 is a dark blue to black crystalline powder.[3][4] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2580-78-1	[5]
Molecular Formula	C ₂₂ H ₁₆ N ₂ Na ₂ O ₁₁ S ₃	[5]
Molecular Weight	626.5 g/mol	[5]
Appearance	Dark blue to black crystalline powder	[3][4]
Water Solubility	10-50 mg/mL at 21°C (70°F); 100 g/L at 20°C	[5]
Melting Point	Decomposes at approximately 305°C (581°F)	[5]
λ _{max} (in water)	592 nm	[6]

Spectroscopic Properties

The UV-Visible absorption spectrum of **Reactive Blue 19** in an aqueous solution exhibits a characteristic major peak in the visible region, which is responsible for its vibrant blue color. A secondary absorption peak is observed in the ultraviolet region, corresponding to the anthraquinone structure.

Wavelength (λ _{max})	Region	Corresponding Structure	Reference(s)
592 nm	Visible	Chromophore	[6]
~285 nm	Ultraviolet	Anthraquinone	[7]

Experimental Protocols

Determination of Reactive Blue 19 Concentration using UV-Vis Spectrophotometry

This protocol outlines the steps to determine the concentration of **Reactive Blue 19** in an aqueous solution using a UV-Vis spectrophotometer.

Materials:

- **Reactive Blue 19**
- Deionized water
- Volumetric flasks (100 mL and 10 mL)
- Pipettes
- UV-Vis Spectrophotometer
- Cuvettes

Procedure:

- Preparation of Stock Solution (1000 mg/L):
 - Accurately weigh 100 mg of **Reactive Blue 19** powder.
 - Dissolve the powder in a small amount of deionized water in a 100 mL volumetric flask.
 - Once dissolved, dilute the solution to the 100 mL mark with deionized water and mix thoroughly.[8]
- Preparation of Standard Solutions:
 - Prepare a series of standard solutions with concentrations ranging from 10 to 100 mg/L by diluting the stock solution. For example, to prepare a 10 mg/L solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
- Construction of Calibration Curve:
 - Set the UV-Vis spectrophotometer to measure absorbance at the maximum wavelength (λ_{max}) of **Reactive Blue 19**, which is 592 nm.[8]
 - Use deionized water as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution.

- Plot a graph of absorbance versus concentration for the standard solutions. This will be the calibration curve.[\[9\]](#)
- Measurement of Unknown Sample:
 - Measure the absorbance of the unknown sample solution at 592 nm.
 - Determine the concentration of **Reactive Blue 19** in the unknown sample by interpolating its absorbance value on the calibration curve.[\[10\]](#)

Analysis of Reactive Blue 19 and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of **Reactive Blue 19** and its hydrolysis or degradation products using reverse-phase HPLC.

Materials and Equipment:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Tetrabutylammonium bromide (ion-pairing agent) or Ammonium dihydrogen phosphate (buffer)
- Hydrochloric acid (HCl) for pH adjustment
- Syringe filters (0.45 µm)

Procedure:

- Mobile Phase Preparation:

- Solvent A: 100% Acetonitrile containing 0.025 M tetrabutylammonium bromide.[\[2\]](#)
- Solvent B: A mixture of 30 parts Solvent A and 70 parts deionized water containing 0.05 M ammonium dihydrogen phosphate.[\[2\]](#)
- Sample Preparation:
 - Dissolve the **Reactive Blue 19** sample in deionized water to a known concentration.
 - For hydrolysis studies, the dye solution can be subjected to different pH and temperature conditions.[\[11\]](#)
 - Neutralize the sample to pH 7 with 0.1 N HCl if necessary.[\[2\]](#)
 - Filter the sample through a 0.45 μm syringe filter before injection.[\[2\]](#)
- HPLC Analysis:
 - Set the flow rate of the mobile phase to 1 mL/min.
 - Use a gradient elution program, starting with a higher proportion of Solvent B and gradually increasing the proportion of Solvent A to elute the compounds.
 - Set the detector to monitor the absorbance at the λ_{max} of **Reactive Blue 19** (592 nm) and other relevant wavelengths for degradation products.
 - Inject 20 μL of the prepared sample.[\[2\]](#)
 - Identify and quantify the peaks based on the retention times and peak areas of standard compounds.

Adsorption Isotherm Study for Reactive Blue 19

This protocol describes the procedure to study the adsorption equilibrium of **Reactive Blue 19** onto an adsorbent material and to fit the data to the Langmuir and Freundlich isotherm models.

Materials:

- **Reactive Blue 19**

- Adsorbent material (e.g., activated carbon, sludge)
- Deionized water
- Conical flasks
- Shaker
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

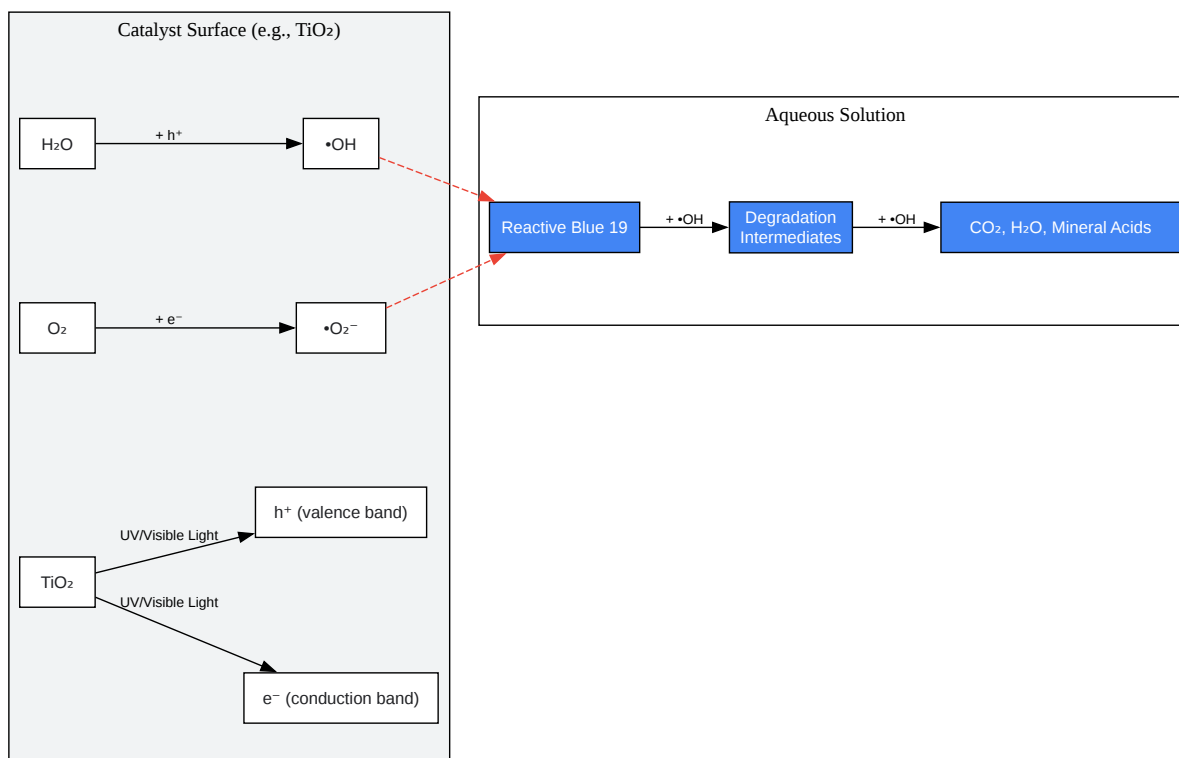
- Batch Adsorption Experiments:
 - Prepare a stock solution of **Reactive Blue 19** (e.g., 1000 mg/L).
 - In a series of conical flasks, add a fixed amount of the adsorbent (e.g., 0.1 g) to a fixed volume of **Reactive Blue 19** solutions with varying initial concentrations (e.g., 10-100 mg/L).[\[12\]](#)
 - Agitate the flasks on a shaker for a predetermined time to reach equilibrium (e.g., 2 hours).[\[12\]](#)
 - After equilibration, separate the adsorbent from the solution by centrifugation.
 - Determine the final concentration of **Reactive Blue 19** in the supernatant using the UV-Vis spectrophotometry method described above.
- Data Analysis:
 - Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e) using the following equation:
 - $q_e = (C_0 - C_e) * V / m$

- where C_0 is the initial dye concentration, C_e is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.
- Langmuir Isotherm: Plot $1/q_e$ versus $1/C_e$. The Langmuir isotherm is represented by the equation:
 - $1/q_e = 1/(q_m * K_L * C_e) + 1/q_m$
 - where q_m is the maximum monolayer adsorption capacity and K_L is the Langmuir constant.[\[13\]](#)
- Freundlich Isotherm: Plot $\log(q_e)$ versus $\log(C_e)$. The Freundlich isotherm is represented by the equation:
 - $\log(q_e) = \log(K_F) + (1/n) * \log(C_e)$
 - where K_F and n are the Freundlich constants.[\[14\]](#)
- Determine which model best fits the experimental data by comparing the correlation coefficients (R^2).

Chemical Reactivity and Degradation Pathways

Photocatalytic Degradation

Reactive Blue 19 can be degraded through advanced oxidation processes such as photocatalysis, often using a semiconductor catalyst like titanium dioxide (TiO_2) under UV or visible light irradiation. The degradation mechanism involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals ($\bullet\text{OH}$), which attack the dye molecule.



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Caption: Photocatalytic degradation pathway of **Reactive Blue 19**.

Enzymatic Degradation by Horseradish Peroxidase (HRP)

Horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), can catalyze the oxidation and subsequent decolorization of **Reactive Blue 19**. The enzyme follows a ping-pong mechanism, where it is first oxidized by H₂O₂ and then, in its oxidized state, it oxidizes the dye molecule.

Caption: Enzymatic degradation of **Reactive Blue 19** by Horseradish Peroxidase.

Stability and Reactivity

Reactive Blue 19's stability is significantly influenced by pH and temperature. Under alkaline conditions, the vinyl sulfone group, which is the reactive moiety responsible for binding to cellulosic fibers, can undergo hydrolysis.

- **Hydrolysis:** The rate of hydrolysis of **Reactive Blue 19** increases with higher pH and temperature.[11] For instance, at pH 7.5, the dye hydrolyzes slowly, but at pH 8.77, hydrolysis can be complete within minutes.[11]
- **Thermal Stability:** The dye shows considerable thermal stability, but decomposition occurs at elevated temperatures.[5] Thermal decomposition can emit toxic fumes of nitrogen oxides, sulfur oxides, and sodium oxide.[4]

Conclusion

Reactive Blue 19 is a chemically versatile molecule with well-defined properties that make it not only a crucial component in the textile industry but also a valuable subject of study in environmental and biochemical research. This guide has provided a detailed overview of its chemical and physical characteristics, along with standardized experimental protocols for its analysis. The delineated degradation pathways offer insights into its environmental fate and the mechanisms by which it can be remediated. It is anticipated that the information compiled herein will serve as a valuable resource for researchers and professionals working with this important reactive dye.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Reactive Blue 19]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546370#what-are-the-chemical-properties-of-reactive-blue-19]

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